molecular formula C18H16ClN3O2 B14086037 Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate

Cat. No.: B14086037
M. Wt: 341.8 g/mol
InChI Key: FHHRBSBYDPLQRA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-(pyridin-3-yl)pyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified with methyl acetate to yield the final compound .

Chemical Reactions Analysis

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 2-[5-(3-chlorophenyl)-3-methyl-1-pyridin-3-ylpyrazol-4-yl]acetate

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(10-17(23)24-2)18(13-5-3-6-14(19)9-13)22(21-12)15-7-4-8-20-11-15/h3-9,11H,10H2,1-2H3

InChI Key

FHHRBSBYDPLQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CC(=O)OC)C2=CC(=CC=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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